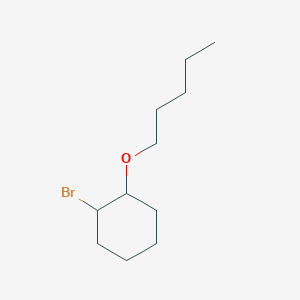
1-Bromo-2-(pentyloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(pentyloxy)cyclohexane is an organic compound that belongs to the class of substituted cyclohexanes It features a bromine atom and a pentyloxy group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(pentyloxy)cyclohexane can be synthesized through a multi-step process involving the bromination of cyclohexane followed by the introduction of the pentyloxy group. The bromination is typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The pentyloxy group can be introduced via a nucleophilic substitution reaction using pentanol and a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(pentyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The pentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted cyclohexanes.
Elimination: Alkenes such as cyclohexene derivatives.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
1-Bromo-2-(pentyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted cyclohexanes on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(pentyloxy)cyclohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-2-(pentyloxy)cyclohexane can be compared with other substituted cyclohexanes such as:
1-Bromo-2-(methoxy)cyclohexane: Similar structure but with a methoxy group instead of a pentyloxy group.
1-Bromo-2-(ethoxy)cyclohexane: Contains an ethoxy group.
1-Bromo-2-(propoxy)cyclohexane: Features a propoxy group.
Uniqueness: The presence of the pentyloxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs with shorter alkoxy chains
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-pentoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11H,2-9H2,1H3 |
InChI Key |
QOXDXCRSMPWPDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


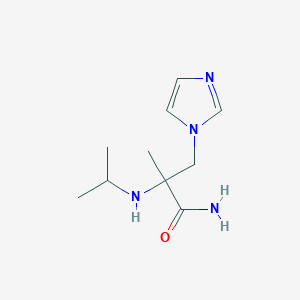
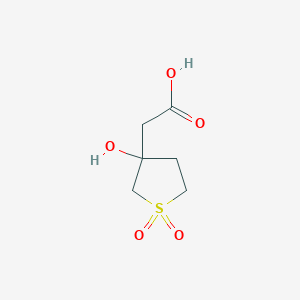


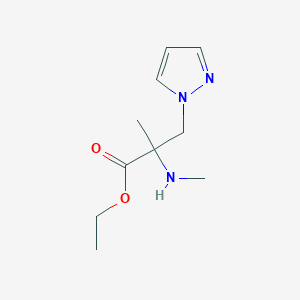
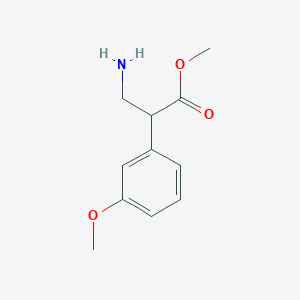
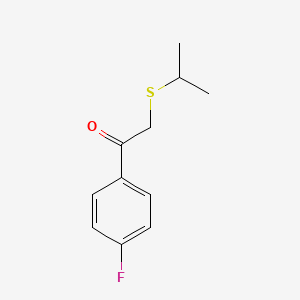
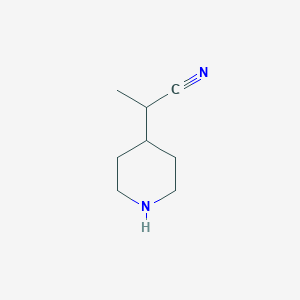
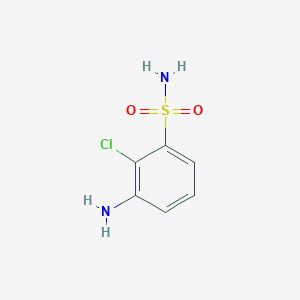

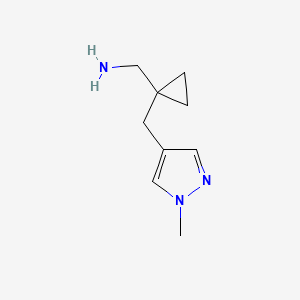

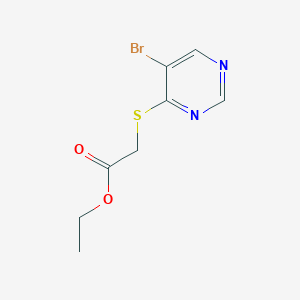
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
